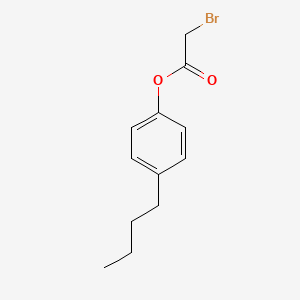![molecular formula C10H17NO3 B14496348 4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one CAS No. 64318-92-9](/img/structure/B14496348.png)
4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams that are widely recognized for their versatile biological activities and synthetic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods: Industrial production of pyrrolidin-2-one derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in selectively obtaining the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and halides .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidinone ring can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it serves as a versatile building block for the synthesis of more complex molecules. In biology and medicine, pyrrolidinone derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidinone core can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one include other pyrrolidinone derivatives such as pyrrolidine-2,5-diones and prolinol . These compounds share the pyrrolidinone core but differ in their substituents and overall structure.
Uniqueness: What sets this compound apart is its unique oxan-2-yl-oxy-methyl substituent, which imparts distinct chemical and biological properties. This structural feature enhances the compound’s ability to interact with specific biological targets, making it a valuable candidate for various applications .
Properties
CAS No. |
64318-92-9 |
|---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-(oxan-2-yloxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H17NO3/c12-9-5-8(6-11-9)7-14-10-3-1-2-4-13-10/h8,10H,1-7H2,(H,11,12) |
InChI Key |
KTGGLKHILHGBAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC2CC(=O)NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


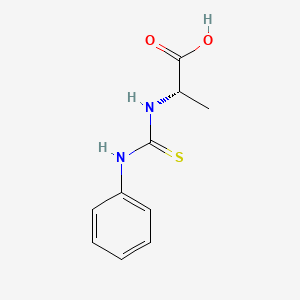
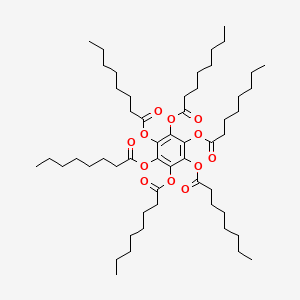
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol](/img/structure/B14496283.png)
![1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene](/img/structure/B14496288.png)
![Phenyltris[(propan-2-yl)oxy]stannane](/img/structure/B14496301.png)
![1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14496306.png)
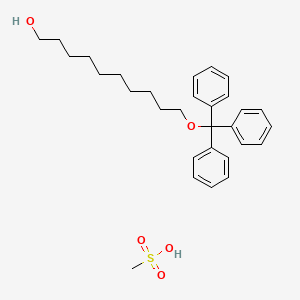

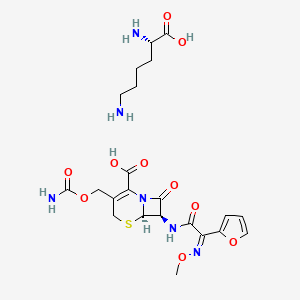
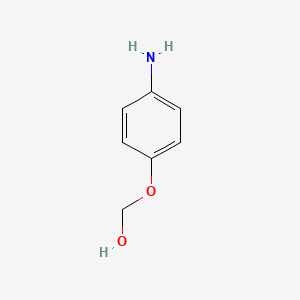
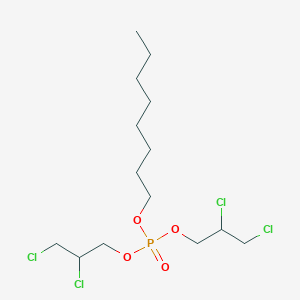
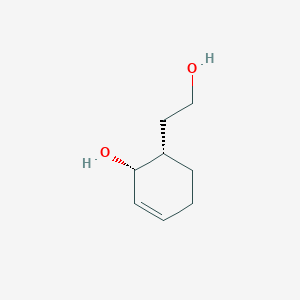
![Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate](/img/structure/B14496347.png)
